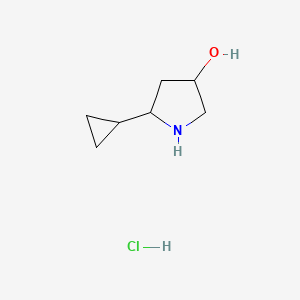

5-Cyclopropylpyrrolidin-3-ol hydrochloride

Description

Historical Context and Development

The exploration of 5-cyclopropylpyrrolidin-3-ol hydrochloride emerged from broader efforts to synthesize functionalized pyrrolidine derivatives for pharmaceutical applications. Pyrrolidines, as saturated five-membered nitrogen-containing heterocycles, gained prominence in the early 2000s due to their structural versatility in drug design. The incorporation of cyclopropyl groups into heterocyclic frameworks, a strategy highlighted in a 2016 review, aimed to enhance metabolic stability and receptor binding specificity.

The compound’s synthesis was first reported in patent literature circa 2013, where cyclopropylpyrrolidine derivatives were investigated as intermediates for kinase inhibitors. A pivotal advancement occurred in 2017, when Rong et al. demonstrated molecular iodine-mediated α-C–H oxidation of pyrrolidines to generate cyclic N,O-acetals, providing a scalable route to 5-substituted pyrrolidines. This methodology enabled efficient access to derivatives like 5-cyclopropylpyrrolidin-3-ol, with subsequent hydrochloride salt formation improving crystallinity for characterization.

Nomenclature and Classification in Heterocyclic Chemistry

5-Cyclopropylpyrrolidin-3-ol hydrochloride belongs to the bicyclic amine class, combining a pyrrolidine core with a cyclopropane substituent. Its systematic IUPAC name, 5-cyclopropylpyrrolidin-3-ol hydrochloride, reflects:

- Positional numbering : The cyclopropyl group at C5 and hydroxyl at C3

- Salt form : Hydrochloride counterion stabilizing the protonated amine

Structural Classification :

The compound’s SMILES notation (C1CC1C2CC(CN2)O.Cl) and InChIKey (WQMQMQILRPCGGI-UHFFFAOYSA-N) further delineate its stereoelectronic features. As a bridged bicyclic system, it exhibits constrained rotation, influencing conformational preferences in binding interactions.

Significance in Organic and Medicinal Chemistry Research

The dual functionality of 5-cyclopropylpyrrolidin-3-ol hydrochloride—a hydrogen-bond donor (hydroxyl) and a strained cyclopropane ring—makes it valuable for:

1. Drug Discovery Applications :

2. Synthetic Utility :

- Conformational restriction : The cyclopropane imposes torsional strain, stabilizing bioactive conformations

- Late-stage functionalization : Enables C–H oxidation and cross-coupling at C2/C5 positions

- Chiral pool synthesis : Serves as a scaffold for asymmetric catalysis (e.g., Ru-BINAP complexes)

Recent studies highlight its role in synthesizing 2-azabicyclo[3.1.0]hexane derivatives via photochemical ring contraction of pyridines, expanding access to strained N-heterocycles.

Current Research Landscape and Key Academic Contributions

The compound’s research trajectory spans both methodological and applied domains:

Methodological Advances :

- Catalytic C–H activation : Pd/NBE systems enabling C5-cyclopropylation of pyrrolidines (J. Org. Chem., 2023)

- Flow chemistry approaches : Continuous synthesis using microreactors to control exothermic cyclopropanation

Therapeutic Innovations :

Academic consortia, including teams at St. John’s University and Genentech, have pioneered structure-activity relationship (SAR) studies using this scaffold. Emerging applications in PROTAC design leverage its amine group for E3 ligase recruitment.

Future Directions :

Properties

IUPAC Name |

5-cyclopropylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWCICBDYMXHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CN2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Findings:

| Parameter | Description |

|---|---|

| Starting material | 4-Chloro-3-hydroxybutyronitrile (racemic or optically active) |

| Catalyst | Palladium on carbon (5% Pd/C), Rhodium/alumina, or Raney Cobalt |

| Solvent | Methanol |

| Hydrogen pressure | 5–7 kg/cm² |

| Temperature | Room temperature to 70°C |

| Reaction time | 10–20 hours |

| Post-reaction treatment | Neutralization with NaOH, filtration, solvent removal, and recrystallization |

| Yield | Approximately 50–60% isolated 3-pyrrolidinol |

Summary of Example Procedure:

- Dissolve 4 g of 4-chloro-3-hydroxybutyronitrile in 80 mL methanol.

- Add 400–500 mg of catalyst and 20 mL of 2N hydrochloric acid.

- Stir under hydrogen pressure (5–7 kg/cm²) at room temperature or 70°C for 10–20 hours.

- Filter catalyst, neutralize with NaOH, stir further, distill solvent, and purify product.

This method yields 3-pyrrolidinol, which can serve as a precursor for further functionalization to introduce the cyclopropyl group at the 5-position.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position of the pyrrolidine ring is typically introduced via:

- Nucleophilic substitution reactions on suitably functionalized pyrrolidine intermediates.

- Cyclopropanation reactions on unsaturated precursors.

- Enzymatic hydroxylation of cyclopropyl-substituted pyrrolidine derivatives.

While direct synthetic routes specific to 5-cyclopropylpyrrolidin-3-ol are less commonly detailed in open literature, enzymatic hydroxylation of 1-benzoylpyrrolidine derivatives using microbial agents has been reported to yield hydroxylated pyrrolidine compounds with cyclopropyl groups.

Formation of Hydrochloride Salt

The conversion of the free base 5-cyclopropylpyrrolidin-3-ol to its hydrochloride salt is performed to enhance the compound’s stability and purity.

Typical Salt Formation Method:

| Step | Conditions |

|---|---|

| Solvent | Chlorobenzene or similar inert solvent |

| Temperature | 60–90°C (optimal 80–85°C) |

| Acid gas | Dry hydrogen chloride gas passed through solution |

| Duration | 5–8 hours |

| Cooling | Cooled to 20–30°C |

| Isolation | Filtration of crude hydrochloride salt, washing with cooled acetone, drying |

| Purification | Recrystallization from acetone, isopropanol, tetrahydrofuran, or water mixtures |

| Purity | HPLC purity > 99% with minimal isomeric impurities |

This method is adapted from similar hydrochloride salt preparations of pyrrolidine derivatives and ensures isolation of the desired isomer with high purity.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Preparation of 4-chloro-3-hydroxybutyronitrile | Reaction of epichlorohydrin with cyanating agents (KCN, HCN) | Intermediate for pyrrolidinol synthesis |

| Catalytic hydrogenation | Pd/C, Rh/Al2O3, or Raney Co catalyst under H2 pressure | Reduction to 3-pyrrolidinol |

| Introduction of cyclopropyl group | Enzymatic hydroxylation or nucleophilic substitution | Cyclopropyl substitution at 5-position |

| Hydrochloride salt formation | Treatment with dry HCl gas in chlorobenzene at 80–85°C | Formation of 5-cyclopropylpyrrolidin-3-ol hydrochloride salt |

Research Findings and Considerations

- The catalytic hydrogenation step is critical and can be optimized by choice of catalyst, pressure, temperature, and reaction time to maximize yield and optical purity.

- Enzymatic hydroxylation offers regio- and stereoselectivity, which is valuable for producing optically active compounds with the cyclopropyl group.

- Salt formation conditions influence the isomeric purity and crystallinity of the final hydrochloride salt, which is important for pharmaceutical applications.

- The overall process is scalable and amenable to industrial production with appropriate catalyst recycling and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylpyrrolidinone, while reduction can produce cyclopropylpyrrolidine.

Scientific Research Applications

5-Cyclopropylpyrrolidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below compares 5-Cyclopropylpyrrolidin-3-ol hydrochloride with key analogs identified in the evidence:

*Similarity scores derived from structural alignment algorithms ().

†Calculated based on molecular formula.

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces greater steric hindrance and rigidity compared to methyl or hydroxymethyl groups. The hydroxymethyl analog (CAS 73285-50-4) has higher polarity due to the -OH group, likely enhancing aqueous solubility but reducing membrane permeability compared to the cyclopropyl variant .

Molecular Weight and Complexity :

- The bicyclic analog (CAS 92053-25-3) shares the same molecular weight as the cyclopropyl compound but features a fused ring system, which could alter pharmacokinetic properties such as metabolic stability or blood-brain barrier penetration .

Solubility and Stability:

- Cyclopropyl Group Impact: Cyclopropane’s strain energy may increase reactivity under acidic or oxidative conditions compared to methyl-substituted analogs. However, its non-polar nature could reduce solubility in polar solvents, necessitating salt formulations (e.g., hydrochloride) for pharmaceutical use.

- Synthetic Routes : The methyl-substituted analog (CAS 857651-11-7) is synthesized via reductive amination or ring-closure strategies . For the cyclopropyl variant, synthetic methods might involve cyclopropanation of allylic precursors or functionalization of pre-formed pyrrolidine scaffolds.

Biological Activity

5-Cyclopropylpyrrolidin-3-ol hydrochloride, a bicyclic organic compound featuring a cyclopropyl group attached to a pyrrolidine ring with a hydroxyl substitution, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, denoted as (3R,5R), which influences its biological interactions. The hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is CHClNO, and the compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 175.66 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

Biological Activities

Research indicates that 5-Cyclopropylpyrrolidin-3-ol hydrochloride exhibits several biological activities:

-

Neuropharmacological Effects :

- The compound shows potential interactions with neurotransmitter systems, particularly modulating dopamine and serotonin pathways. This suggests its potential use in treating neuropsychiatric disorders.

-

Antioxidant Properties :

- Preliminary studies indicate that it may possess antioxidant capabilities, which could mitigate oxidative stress within cells.

-

Antimicrobial Activity :

- Initial research has suggested that the compound may exhibit antimicrobial properties against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

-

Enzyme Interaction :

- As a chiral molecule, it may selectively bind to enzymes and receptors, influencing various biochemical pathways.

The mechanism of action of 5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to desired therapeutic effects. For example:

- Binding Affinity Studies : Advanced computational tools like molecular docking simulations have been utilized to predict binding affinities with various biological targets based on structural characteristics.

Neuropharmacological Studies

A study examining the effects of similar compounds on dopamine receptor activity suggested that 5-Cyclopropylpyrrolidin-3-ol hydrochloride could act as a selective antagonist or modulator, potentially beneficial in treating conditions like schizophrenia and bipolar disorder .

Antioxidant Research

In vitro studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity. The hydroxyl group in 5-Cyclopropylpyrrolidin-3-ol hydrochloride may contribute to this property, suggesting its role in reducing oxidative damage .

Antimicrobial Activity

Research conducted on structurally related compounds indicated promising antimicrobial effects against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms by which 5-Cyclopropylpyrrolidin-3-ol hydrochloride exerts its antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Cyclopropylpyrrolidin-3-ol hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Enhanced lipophilicity |

| Cyclopropylamine | Cyclopropane with amino group | Different reactivity patterns |

| Prolinol | Hydroxylated proline derivative | Important in collagen synthesis |

The combination of the cyclopropyl group and pyrrolidine ring in 5-Cyclopropylpyrrolidin-3-ol hydrochloride imparts specific stereochemical properties that influence its biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropylpyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition followed by pyrrolidine ring closure. Key steps include:

- Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) to facilitate cyclopropane attachment to the pyrrolidine scaffold .

- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate enantiomers, as stereochemistry impacts biological activity .

- Purification : Use flash chromatography with polar solvents (e.g., methanol/dichloromethane) to remove unreacted intermediates. Store the final product under inert atmosphere at 2–8°C to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of 5-cyclopropylpyrrolidin-3-ol hydrochloride?

- Methodological Answer :

- HPLC Analysis : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 176.6 g/mol for the free base, adjusted for HCl).

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and pyrrolidine hydroxyl (δ ~3.5 ppm) .

Q. What safety protocols are critical for handling 5-cyclopropylpyrrolidin-3-ol hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Storage : Maintain in airtight containers under inert gas (e.g., argon) to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for 5-cyclopropylpyrrolidin-3-ol hydrochloride derivatives?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration via single-crystal diffraction, particularly for chiral centers at the pyrrolidine ring .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to validate enantiomeric excess (>99% ee) .

- Dynamic NMR : Monitor ring puckering or cyclopropyl ring strain effects to identify conformational isomers .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

- Quality Control (QC) : Implement strict in-process controls (e.g., TLC monitoring) during synthesis .

- Bioassay Standardization : Use internal standards (e.g., LY-171555 hydrochloride) to calibrate receptor-binding assays and minimize false positives .

- Data Normalization : Apply statistical methods (e.g., Z-score) to adjust for solvent or temperature effects .

Q. How can computational modeling guide the design of 5-cyclopropylpyrrolidin-3-ol hydrochloride analogs with enhanced receptor selectivity?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on cyclopropyl-pyrrolidine torsional angles .

- QSAR Analysis : Corrogate substituent effects (e.g., halogenation at position 5) with activity using partial least squares regression .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques in detecting trace impurities in this compound?

- Critical Analysis :

- LC-MS Sensitivity : Low-abundance impurities (e.g., des-cyclopropyl byproducts) may evade detection. Use high-resolution MS (HRMS) with ppm error <5 .

- NMR Limitations : Overlapping signals from diastereomers can obscure analysis. Apply 2D NMR (e.g., COSY, NOESY) for resolution .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Critical Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.